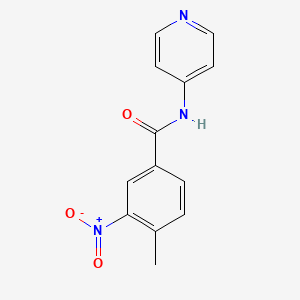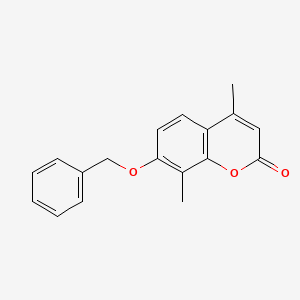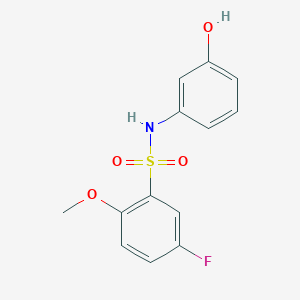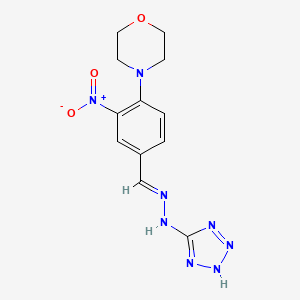
4-methyl-3-nitro-N-(pyridin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-3-nitro-N-(pyridin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methyl group at the 4th position, a nitro group at the 3rd position, and a pyridin-4-yl group attached to the benzamide core
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with tyrosine kinases .
Mode of Action
It’s worth noting that similar compounds have been reported to inhibit the activity of tyrosine kinases . This inhibition is often achieved through the formation of numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
Similar compounds have been known to affect the pathways involving tyrosine kinases , which play crucial roles in cell signaling and growth.
Result of Action
Similar compounds have been known to inhibit the activity of tyrosine kinases , which could potentially lead to the inhibition of cell growth and proliferation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(pyridin-4-yl)benzamide typically involves the nitration of 4-methylbenzamide followed by the introduction of the pyridin-4-yl group. One common method involves the following steps:
Nitration: 4-methylbenzamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3rd position.
Coupling Reaction: The nitrated product is then reacted with pyridine-4-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-3-nitro-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products Formed
Reduction: 4-amino-3-nitro-N-(pyridin-4-yl)benzamide
Substitution: Various substituted derivatives depending on the electrophile used
Oxidation: 4-carboxy-3-nitro-N-(pyridin-4-yl)benzamide
Aplicaciones Científicas De Investigación
4-methyl-3-nitro-N-(pyridin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Comparación Con Compuestos Similares
4-methyl-3-nitro-N-(pyridin-4-yl)benzamide can be compared with other similar compounds, such as:
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the nitro group, which may result in different chemical reactivity and biological activity.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the methyl group, which may affect its physical properties and interactions with molecular targets.
The presence of both the methyl and nitro groups in this compound contributes to its unique chemical and biological properties, making it a compound of interest for further research and development.
Propiedades
IUPAC Name |
4-methyl-3-nitro-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-2-3-10(8-12(9)16(18)19)13(17)15-11-4-6-14-7-5-11/h2-8H,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDDFKVGGUGTEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201973 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![6,8-DIMETHYL-3-(2-PHENYL-1-ETHYNYL)PYRIMIDO[4,5-C]PYRIDAZINE-5,7(6H,8H)-DIONE](/img/structure/B5746280.png)
![2-[5-(2-Methylfuran-3-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)

![{3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}(1-PYRROLIDINYL)METHANONE](/img/structure/B5746302.png)
![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)

![1-[(2-Fluorophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5746331.png)

![1-(2,2-dimethylpropanoyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B5746341.png)



![N-{[4-(dimethylamino)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B5746381.png)
